molecular formula C7HCl3F2O B8639290 Benzoyl chloride, 2,3-dichloro-4,5-difluoro- CAS No. 112062-54-1

Benzoyl chloride, 2,3-dichloro-4,5-difluoro-

Cat. No.: B8639290
CAS No.: 112062-54-1
M. Wt: 245.4 g/mol
InChI Key: COZPCXRNQMHJED-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2,3-dichloro-4,5-difluoro- is a useful research compound. Its molecular formula is C7HCl3F2O and its molecular weight is 245.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

112062-54-1

Molecular Formula

C7HCl3F2O

Molecular Weight

245.4 g/mol

IUPAC Name

2,3-dichloro-4,5-difluorobenzoyl chloride

InChI

InChI=1S/C7HCl3F2O/c8-4-2(7(10)13)1-3(11)6(12)5(4)9/h1H

InChI Key

COZPCXRNQMHJED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,3-dichloro-4,5-difluorobenzoic acid (9.3 g) and dimethylformamide (0.013 ml) in thionyl chloride (40 ml) was refluxed for 2.5 hours, and then concentrated. The resulting residue was purified by distillation in nitrogen atmosphere to give the title compound (8.7 g) as pale yellow oil, bp 123°-126° C./40 mmHg.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
0.013 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

211 g (1 mol) of 2-chloro-4,5-difluorobenzoyl chloride are introduced into 500 g of chlorosulfonic acid, and 3 g of iodine are added. The mixture is chlorinated (10 l/h) for 1.7 h at 40° C. and then diluted with water (500 g), with stirring, the temperature being allowed to rise to 80° C. In this procedure, the acid chlorides initially present in the solvent are hydrolyzed in 2 h to the carboxylic acids, which are isolated by filtration after cooling to 0° C. After drying, the mixture is reacted with thionyl chloride (2 mol) at 80° C. and excess thionyl chloride is then distilled off. The mixture is then distilled, as indicated in Example 1, to give 46.4 g (0.22 mol, 22%) of 2-chloro-4,5-difluorobenzoyl chloride and 174.9 g (0.71 mol, 71%) of 2,3-dichloro-4,5-difluorobenzoyl chloride.
Quantity
211 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four
Name
Quantity
500 g
Type
solvent
Reaction Step Five

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